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Compound of Interest

Compound Name: Snx 482

Cat. No.: B612419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SNX-482, a 41-amino acid peptide toxin isolated from the venom of the African tarantula

Hysterocrates gigas, has been widely utilized as a pharmacological tool to investigate the

function of voltage-gated calcium channels.[1][2][3] Initially characterized as a potent and

selective blocker of Cav2.3 (R-type) voltage-gated calcium channels, subsequent research has

revealed a more complex selectivity profile, including significant off-target effects on certain

potassium channel subtypes.[4][5][6] This guide provides an in-depth overview of the selectivity

of SNX-482, presenting quantitative data, detailed experimental methodologies, and visual

representations of its molecular interactions and the workflows used to characterize them.

Core Selectivity and Off-Target Effects
SNX-482 is a potent inhibitor of the pore-forming α1E subunit of the Cav2.3 channel, also

known as the R-type calcium channel.[3][7] However, its utility as a specific Cav2.3 blocker is

compromised by its potent inhibition of A-type potassium currents mediated by Kv4.3 and, to a

lesser extent, Kv4.2 channels.[4][6]

Quantitative Selectivity Profile
The following table summarizes the inhibitory concentrations (IC50) of SNX-482 for its primary

and secondary targets, as well as its effects on other ion channels.
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Ion Channel Target Subtype IC50 Notes

Voltage-Gated

Calcium Channels

(Cav)

Cav2.3 (α1E, R-type) 15-60 nM

Potent inhibition; shifts

the voltage

dependence of

activation.[2][4][6]

Cav2.2 (N-type) > 300-500 nM

Weakly blocked at

high concentrations.

[2][3]

Cav1.2 (L-type) Incomplete inhibition

A small shift in half-

activation potential

was observed at

saturating

concentrations.[7]

Cav2.1 (P/Q-type)

30.2 nM (high-affinity)

& 758.6 nM (low-

affinity)

Selectively blocks P/Q

channels in bovine

chromaffin cells.[8]

T-type
No effect up to 500

nM
[2]

Voltage-Gated

Potassium Channels

(Kv)

Kv4.3 < 3 nM

Highly potent

inhibition; more potent

than for Cav2.3.[4][5]

[6]

Kv4.2

Higher concentrations

required than for

Kv4.3

Less pronounced

inhibition compared to

Kv4.3.[4][6]

Kv1.1
No effect up to 140

nM
[2]

Kv1.4
No effect up to 140

nM
[2]

Voltage-Gated

Sodium Channels

(Nav)

-
Partial block at ≥ 0.3

µM

Delays the inactivation

of Na+ channels.[8]
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Mechanism of Action
SNX-482 acts as a gating modifier for both Cav2.3 and Kv4 channels.[1][9] Instead of

physically occluding the ion-conducting pore, it binds to the voltage-sensing domains (VSDs) of

the channels.[1][9][10] This interaction with the VSDs is thought to stabilize the channels in

their resting state, leading to a depolarizing shift in the voltage dependence of activation and a

reduction in the current.[4][7][9] For Cav2.3, SNX-482's interaction is believed to involve

domains III and IV of the α1E subunit.[7]
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Mechanism of SNX-482 Action

Experimental Protocols
The selectivity of SNX-482 has been primarily characterized using electrophysiological

techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the measurement of ion channel currents from an entire cell.

1. Cell Preparation:
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Cell Lines: Human Embryonic Kidney (HEK-293) or tsA-201 cells are commonly used. These

cells are transiently or stably transfected with the cDNA encoding the specific ion channel

subunit of interest (e.g., Cav2.3, Kv4.3).[4]

Primary Neurons: Acutely dissociated neurons, such as those from the substantia nigra pars

compacta, are used to study the effects on native channels.[4]

Plating: Cells are plated onto glass coverslips and allowed to adhere before recording.[4]

2. Recording Solutions:

External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2,

glucose, and a buffer like HEPES, adjusted to a physiological pH. To isolate specific

currents, channel blockers are often added (e.g., tetrodotoxin to block sodium channels, or

cobalt to replace calcium and block calcium currents).[4]

Internal Solution (Pipette solution): Contains a primary salt (e.g., K-gluconate or CsCl), a

calcium chelator (e.g., EGTA), Mg-ATP, and a buffer (e.g., HEPES), with the pH adjusted.

The composition is designed to mimic the intracellular environment and control the

intracellular calcium concentration.

3. Electrophysiological Recording:

A glass micropipette filled with the internal solution is pressed against the cell membrane to

form a high-resistance seal (a "gigaohm seal").

A brief suction is applied to rupture the cell membrane, establishing a whole-cell

configuration.

The membrane potential is clamped at a holding potential (e.g., -80 mV).

Voltage steps are applied to elicit ion channel activation, and the resulting currents are

recorded.

4. Data Analysis:

Current amplitudes are measured at the peak of the response.
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Dose-response curves are generated by applying increasing concentrations of SNX-482 and

measuring the corresponding inhibition of the current.

The IC50 value is determined by fitting the dose-response data with a Hill equation.

Changes in the voltage-dependence of activation and inactivation are analyzed by applying a

series of voltage steps and fitting the resulting current-voltage relationships with a Boltzmann

function.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation
(Transfected HEK-293 or primary neurons)

Whole-Cell Patch Clamp
(Gigaohm seal formation)

Establish Whole-Cell Configuration

Voltage Clamp at Holding Potential
(e.g., -80 mV)

Apply Voltage-Step Protocol

Record Ion Channel Currents

Apply SNX-482

Repeat Voltage-Step Protocol & Record

Data Analysis
(IC50, Voltage-Dependence)

Click to download full resolution via product page

Electrophysiological Workflow
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Implications for Research and Drug Development
The dual activity of SNX-482 on both Cav2.3 and Kv4.3 channels necessitates careful

interpretation of experimental results.[4][6] When using SNX-482 to investigate the role of

Cav2.3, it is crucial to consider and control for its potent effects on A-type potassium currents,

especially in tissues where Kv4.3 is expressed. For drug development professionals, the

structure of SNX-482 could serve as a scaffold for designing more selective Cav2.3 inhibitors,

or conversely, as a starting point for developing novel dual-channel modulators. The detailed

understanding of its selectivity profile is paramount for its effective use as a research tool and

for any future therapeutic applications.
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To cite this document: BenchChem. [The Selectivity Profile of SNX-482: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612419#understanding-the-selectivity-profile-of-snx-
482]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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